High-Strength Differential Evidence Is Currently Unavailable for 6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
An exhaustive search of PubMed, BindingDB, ChEMBL, patent databases (Google Patents, USPTO), and major vendor catalogs was conducted for quantitative biological activity data (IC50, Ki, Kd, EC50, or % inhibition at defined concentrations) for CAS 2549014-98-2. No primary research publication, patent example, or authoritative database entry was found that reports such data for this specific compound [1]. The BindingDB entry BDBM50148603 (CHEMBL3770724) lists a Kd of 3.30E+3 nM against BRD4 BD1, but the SMILES string associated with that entry does not match the target compound, indicating it is a different chemical entity [2]. Similarly, the PI3Kgamma Ki of 22 nM reported in BindingDB (BDBM50394867) corresponds to a structurally distinct quinazoline derivative, not CAS 2549014-98-2 [3]. Quantitative differentiation against close analogs (e.g., the 4-piperidinyl regioisomer CAS 2549024-90-8 or the 7-fluoro analog) cannot be performed without target-specific assay data for the compound of interest. The vendor listing on smolecule.com describes the compound as exhibiting 'significant biological activity, particularly in inhibiting certain enzymes and receptors' including potential kinase inhibition and receptor modulation, but provides no numerical values, assay conditions, or comparator data .
| Evidence Dimension | Availability of quantitative biological activity data (IC50, Ki, Kd) in public domain |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | Related quinazoline derivatives with published data (e.g., 6-bromoquinazoline core: Ki = 3.2 nM for metabotropic glutamate receptor ; 6-bromo-4-(furan-2-yl)quinazolin-2-amine: Ki = 20 nM for hA2AR [4]; quinazoline-based BRD4 inhibitors: IC50 < 100 nM [5]; DPP4 inhibitor Q6 with 6-bromo quinazoline core: IC50 = 19.2 µM [6]) |
| Quantified Difference | Not calculable — no target compound data available for comparison |
| Conditions | Various in vitro biochemical and cell-based assays (see individual references for details) |
Why This Matters
Without quantitative activity data, any claim of differentiation based on structure alone would be speculative; users must verify activity in their own assays before prioritizing this compound over analogs.
- [1] Comprehensive search across PubMed, BindingDB, ChEMBL, Google Patents, USPTO (search date: 2026-05-06). No primary data found for CAS 2549014-98-2. View Source
- [2] BindingDB. BDBM50148603, CHEMBL3770724. Kd = 3.30E+3 nM for BRD4 BD1. View Source
- [3] BindingDB. BDBM50394867, CHEMBL2165023::US8772480, 48. Ki = 22 nM for PI3Kgamma. View Source
- [4] Scholar-CNKI. 6-bromo-4-(furan-2-yl)quinazolin-2-amine: Ki (hA2AR) = 20 nM. View Source
- [5] Yang, S.M. et al. Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorg. Med. Chem. Lett. 2018, 28, 3483-3488. IC50 < 100 nM for BRD4-BD1/BD2. View Source
- [6] Cytotoxic investigation of some Quinazoline-4 amino piperidine derivatives as DPP4 inhibitors. Q6: IC50 = 19.2 ± 1.30 μM. Sci. Direct, 2025. View Source
